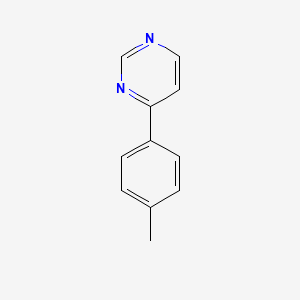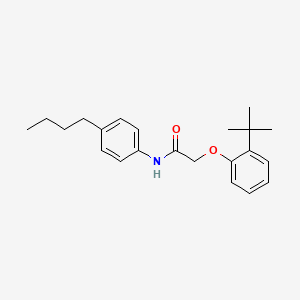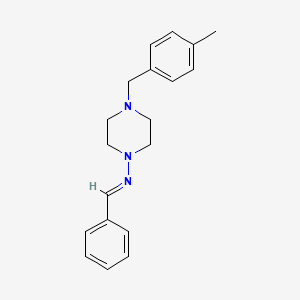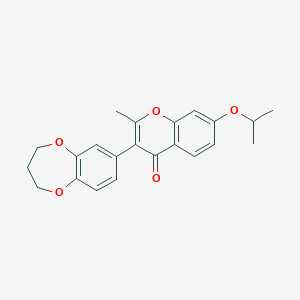![molecular formula C16H15ClN4O4S B11990012 3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B11990012.png)
3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid is a complex organic compound with a molecular formula of C16H15ClN4O4S and a molecular weight of 394.839 g/mol . This compound is notable for its unique structure, which includes a purine ring system substituted with a 2-chlorobenzyl group, a methyl group, and a sulfanylpropanoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving appropriate amines and carbonyl compounds.
Substitution Reactions:
Thioether Formation: The sulfanyl group is introduced via a thiolation reaction, where a thiol reacts with a suitable leaving group on the purine ring.
Propanoic Acid Addition: Finally, the propanoic acid moiety is attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine ring can be reduced to form alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the purine ring.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s purine structure makes it a potential candidate for studying nucleotide analogs and their interactions with enzymes.
Medicine: Its unique structure may have potential therapeutic applications, particularly in the development of antiviral or anticancer agents.
Industry: It can be used in the development of new materials or as a catalyst in certain chemical processes.
作用机制
The mechanism of action of 3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors involved in nucleotide metabolism. The chlorobenzyl group may enhance its binding affinity to certain proteins, while the sulfanyl group could participate in redox reactions or form covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
- 2-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide
- {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid
Uniqueness
3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanoic acid moiety differentiates it from similar compounds and may influence its solubility, reactivity, and biological activity.
属性
分子式 |
C16H15ClN4O4S |
|---|---|
分子量 |
394.8 g/mol |
IUPAC 名称 |
3-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C16H15ClN4O4S/c1-20-13-12(14(24)19-15(20)25)21(8-9-4-2-3-5-10(9)17)16(18-13)26-7-6-11(22)23/h2-5H,6-8H2,1H3,(H,22,23)(H,19,24,25) |
InChI 键 |
RTRQRBOUFSXJOQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCC(=O)O)CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989944.png)


![1,3-bis(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11989966.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11989967.png)
![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-ethyl-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B11989968.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione](/img/structure/B11989974.png)
![3-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11989981.png)


![1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine](/img/structure/B11990025.png)
![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990030.png)

